molecular formula C9H11ClO2S B1324289 m-Chlorophenyl isopropyl sulfone CAS No. 70398-96-8

m-Chlorophenyl isopropyl sulfone

Cat. No.: B1324289
CAS No.: 70398-96-8
M. Wt: 218.7 g/mol
InChI Key: IZGZMLDVYITHEE-UHFFFAOYSA-N
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Description

m-Chlorophenyl isopropyl sulfone: is an organic compound with the molecular formula C9H11ClO2S It is a sulfone derivative, characterized by the presence of a sulfonyl group (SO2) attached to a chlorophenyl ring and an isopropyl group

Biochemical Analysis

Biochemical Properties

m-Chlorophenyl isopropyl sulfone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound may interact with enzymes involved in oxidation-reduction reactions, such as those catalyzing the oxidation of sulfides to sulfones . These interactions often involve the formation of stable intermediates that facilitate subsequent biochemical transformations.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, similar compounds have been shown to induce mitophagy and promote mitochondrial fission via phosphorylation of specific proteins . This compound may also impact the expression of genes involved in oxidative stress responses and metabolic regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Sulfones are known for their chemical stability, which allows them to maintain their activity over extended periods . The specific temporal effects of this compound would depend on its interaction with cellular components and environmental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and enhancing metabolic processes. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . The threshold effects and toxicity levels would need to be carefully studied to determine the safe and effective dosage range.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding the metabolic pathways of this compound is crucial for elucidating its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The efficiency of transport and distribution can influence the compound’s bioavailability and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . The localization can impact the compound’s interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of Sulfides: One common method for synthesizing sulfones, including m-Chlorophenyl isopropyl sulfone, is the oxidation of corresponding sulfides.

    Aromatic Sulfonylation: Another approach involves the sulfonylation of aromatic compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes or sulfonylation reactions, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: m-Chlorophenyl isopropyl sulfone is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions in chemical and biological systems. This makes it distinct from other sulfone derivatives and potentially useful in specific applications .

Properties

IUPAC Name

1-chloro-3-propan-2-ylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGZMLDVYITHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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